1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate
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Overview
Description
1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate is a quaternary ammonium compound with a unique structure that includes a hydroxypropyl group and a nitrate anion
Preparation Methods
The synthesis of 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves the alkylation of a tertiary amine. One common method is the reaction of 1-methylimidazole with 2-chloropropanol in the presence of a base, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Polar solvents like water or ethanol
Reaction Time: Several hours to overnight
Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions are less common due to the stability of the quaternary ammonium structure.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxypropyl group.
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions but often include modified imidazolium salts.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid in various reactions.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis. Additionally, the hydroxypropyl group can enhance solubility and facilitate the transport of the compound across biological barriers.
Comparison with Similar Compounds
Similar compounds include other quaternary ammonium salts such as benzalkonium chloride and cetyltrimethylammonium bromide. Compared to these compounds, 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate offers unique properties such as enhanced solubility and specific reactivity due to the hydroxypropyl group. This makes it particularly useful in applications requiring high solubility and stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in research and development across multiple fields.
Properties
CAS No. |
753009-14-2 |
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Molecular Formula |
C7H15N3O4 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)propan-2-ol;nitrate |
InChI |
InChI=1S/C7H14N2O.NO3/c1-7(10)5-9-4-3-8(2)6-9;2-1(3)4/h3-4,7,10H,5-6H2,1-2H3;/q;-1/p+1 |
InChI Key |
ZWUDECVWBISACM-UHFFFAOYSA-O |
Canonical SMILES |
CC(C[NH+]1CN(C=C1)C)O.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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